molecular formula C8H13ClN2O2 B1373576 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride CAS No. 1285372-60-2

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride

Cat. No.: B1373576
CAS No.: 1285372-60-2
M. Wt: 204.65 g/mol
InChI Key: SNDJYEDBCIBMSS-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H12N2O2·HCl It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride typically involves the reaction of 3,5-dimethylpyrazole with a suitable propanoic acid derivative. One common method is the alkylation of 3,5-dimethylpyrazole with 3-chloropropanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the specific functional groups present.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (without hydrochloride): This compound is similar but lacks the hydrochloride salt, which can affect its solubility and reactivity.

    3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (2-ethoxy-benzylidene)-hydrazide:

    3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (1-phenyl-ethylidene)-hydrazide: Another derivative with a hydrazide group, but with different substituents, leading to variations in reactivity and biological activity.

Uniqueness

The uniqueness of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride lies in its specific structure, which combines the pyrazole ring with a propanoic acid moiety. This combination allows for diverse chemical reactivity and potential applications in various fields. The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts.

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-5-7(3-4-8(11)12)6(2)10-9-5;/h3-4H2,1-2H3,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDJYEDBCIBMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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